

Ethyl 5-oxo-L-proline molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 5-oxo-L-proline*

Cat. No.: *B022160*

[Get Quote](#)

An In-Depth Technical Guide to **Ethyl 5-oxo-L-proline**

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-oxo-L-proline, also known as ethyl L-pyroglutamate, is a chiral molecule of significant interest in the fields of organic synthesis and medicinal chemistry. As a derivative of L-proline, it serves as a versatile building block for the synthesis of complex pharmaceutical agents and bioactive molecules.^{[1][2]} Its unique rigid, cyclic structure, and dual functionality (lactam and ester) make it an invaluable starting material for creating compounds with specific stereochemistry, a critical aspect of modern drug design. This guide provides a comprehensive overview of its core physicochemical properties, a detailed, field-proven synthesis protocol, and an exploration of its applications, grounded in established scientific principles.

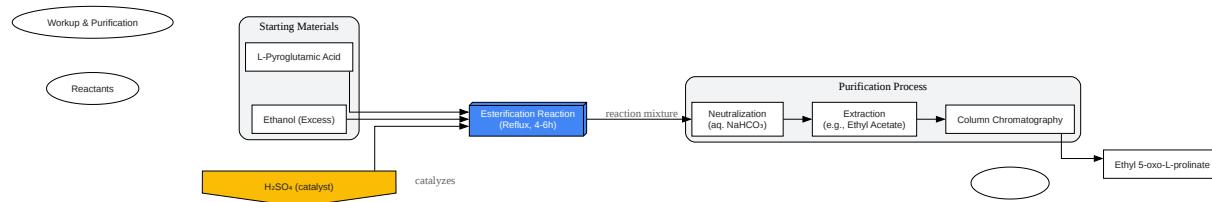
Core Physicochemical Properties

Ethyl 5-oxo-L-proline is an organic compound with the chemical formula C₇H₁₁NO₃.^[3] It presents as a colorless solid with a faint, characteristic odor and is generally insoluble in water but soluble in organic solvents like alcohols, ethers, and esters.^[3] The molecule's structure is defined by a five-membered pyrrolidine ring containing a lactam and an ethyl ester group at the 2-position, conferring specific reactivity to each functional group.^[4]

Key Quantitative Data

A summary of the essential physicochemical properties is presented below for quick reference.

Property	Value	Source(s)
Molecular Formula	C7H11NO3	[3] [4] [5]
Molecular Weight	157.17 g/mol	[4] [5] [6]
CAS Number	7149-65-7	[5] [7]
IUPAC Name	ethyl (2S)-5-oxopyrrolidine-2-carboxylate	[5]
Melting Point	54 °C	[4]
Boiling Point	312.7±35.0 °C at 760 mmHg	[4]
Density	1.2±0.1 g/cm ³	[4]
Exact Mass	157.073898 u	[4]


Synthesis of Ethyl 5-oxo-L-proline: A Validated Protocol

The most common and efficient synthesis of **Ethyl 5-oxo-L-proline** is achieved through the Fischer esterification of L-pyroglutamic acid. This acid-catalyzed reaction with ethanol is a cornerstone of organic chemistry.

Causality of Experimental Design

The protocol is designed around Le Châtelier's principle. Fischer esterification is a reversible reaction. To drive the equilibrium towards the product (the ethyl ester), an excess of one reactant, typically the alcohol (ethanol), is used. The acid catalyst (e.g., sulfuric acid) is crucial; it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the ethanol. The reaction is typically heated to increase the reaction rate. Post-reaction workup is designed to remove the acid catalyst and unreacted starting material, followed by purification to isolate the final product with high purity.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Ethyl 5-oxo-L-proline**.

Step-by-Step Experimental Protocol

Materials:

- L-Pyroglutamic Acid (1.0 eq)
- Anhydrous Ethanol (10-20 eq)
- Concentrated Sulfuric Acid (0.1 eq)
- Saturated Sodium Bicarbonate solution
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Silica Gel for column chromatography

- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add L-pyroglutamic acid and anhydrous ethanol.
- Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid dropwise while stirring.
- Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Quenching & Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst.
- Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
- Washing: Wash the combined organic layers with brine to remove residual water-soluble impurities.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification (Self-Validation): Purify the crude product by flash column chromatography on silica gel to obtain pure **Ethyl 5-oxo-L-proline**. The purity and identity should be confirmed by analytical techniques such as NMR (¹H and ¹³C) and Mass Spectrometry.

Applications in Drug Development and Research

Ethyl 5-oxo-L-proline is a valuable intermediate in the synthesis of a wide array of compounds due to its inherent chirality and functional groups.^[3]

- Chiral Building Block: Its primary use is as a chiral synthon. The stereocenter inherited from L-proline is crucial for synthesizing enantiomerically pure drugs, where only one enantiomer provides the therapeutic effect while the other may be inactive or harmful.[1][2]
- Peptide Synthesis: It serves as a modified amino acid building block in the synthesis of peptidomimetics and other peptide-based drugs. The lactam structure can impart conformational rigidity to a peptide backbone, which can enhance stability against enzymatic degradation and improve binding affinity to biological targets.[1][4]
- Pharmaceutical Intermediates: It is a precursor for various complex heterocyclic compounds that form the core of many active pharmaceutical ingredients (APIs).[3]
- Formulation Additive: In some cases, it has been used as an additive in pharmaceutical formulations to improve the stability and solubility of a drug.[3]

Safety, Handling, and Storage

Proper handling of **Ethyl 5-oxo-L-prolinate** is essential to ensure laboratory safety. While not acutely toxic, it can cause irritation.[3][7]

- Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[3][7]
- Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[7][8] Avoid direct contact with skin and eyes.[3] After handling, wash hands thoroughly.[7]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[3][8]
- First Aid: In case of eye or skin contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[7] If inhaled, move to fresh air.[7] If ingested, rinse the mouth with water and seek immediate medical attention.[7]

Conclusion

Ethyl 5-oxo-L-proline is more than just a chemical compound; it is a key enabler in the rational design and synthesis of next-generation therapeutics. Its defined stereochemistry and versatile reactivity provide a reliable foundation for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is fundamental for any researcher or scientist aiming to leverage its potential in drug discovery and development.

References

- ethyl 5-oxo-L-prolin
- **Ethyl 5-oxo-L-proline** | C7H11NO3 | CID 2724446. (n.d.).
- 5-Oxoproline ethyl ester | C7H11NO3 | CID 98047. (n.d.).
- **Methyl 5-oxo-L-proline** | C6H9NO3 | CID 78646. (n.d.).
- L-Proline, 5-oxo-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester. (n.d.).
- Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim. (n.d.).
- DL-Proline, 5-oxo-, methyl ester. (n.d.). NIST WebBook. [\[Link\]](#)
- A kind of synthetic method of L prolineamides. (2018).
- Synthesis of L-proline, methyl ester. (n.d.). PrepChem.com. [\[Link\]](#)
- The metabolic formation and utilization of 5-oxo-L-proline (L-pyroglutamate, L-pyrrolidone carboxylate). (1975).
- L-Proline ethyl ester hydrochloride | 33305-75-8. (n.d.). J&K Scientific LLC. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. Ethyl 5-oxo-DL-proline (66183-71-9) for sale [\[vulcanchem.com\]](http://vulcanchem.com)
- 5. Ethyl 5-oxo-L-proline | C7H11NO3 | CID 2724446 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)

- 6. 5-Oxoproline ethyl ester | C7H11NO3 | CID 98047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Oxo-proline ethyl ester(7149-65-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. echemi.com [echemi.com]
- To cite this document: BenchChem. [Ethyl 5-oxo-L-proline molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b022160#ethyl-5-oxo-l-proline-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com